2-chloro-N-(6-methoxypyridin-2-yl)acetamide 2-chloro-N-(6-methoxypyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20433486
InChI: InChI=1S/C8H9ClN2O2/c1-13-8-4-2-3-6(11-8)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

2-chloro-N-(6-methoxypyridin-2-yl)acetamide

CAS No.:

Cat. No.: VC20433486

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(6-methoxypyridin-2-yl)acetamide -

Specification

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name 2-chloro-N-(6-methoxypyridin-2-yl)acetamide
Standard InChI InChI=1S/C8H9ClN2O2/c1-13-8-4-2-3-6(11-8)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)
Standard InChI Key MVYKWPARCKFFJS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=N1)NC(=O)CCl

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-chloro-N-(6-methoxypyridin-2-yl)acetamide. It is also known by synonyms such as N-(2-Methoxy-5-pyridyl)-chloroacetamide and 1499861-25-4 (CAS Registry Number) .

Molecular Structure and Formula

The molecular structure consists of a pyridine ring with a methoxy (-OCH3_3) group at the 6th position and an acetamide group substituted with chlorine at the 2nd position (Figure 1). The molecular formula C8H9ClN2O2\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2 corresponds to a molecular weight of 200.62 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1499861-25-4
Molecular FormulaC8H9ClN2O2\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight200.62 g/mol
IUPAC Name2-chloro-N-(6-methoxypyridin-2-yl)acetamide
SMILESCOC1=CC=CC(=N1)NC(=O)CCl
InChI KeyMVYKWPARCKFFJS-UHFFFAOYSA-N

Physicochemical Properties

The compound exhibits a logP (XLogP3) value of 1.3, indicating moderate hydrophobicity . It is stable under standard storage conditions (sealed, dry, 2–8°C) but may decompose under prolonged exposure to moisture or heat .

Synthesis and Reaction Mechanisms

General Synthetic Procedure

The synthesis typically involves the reaction of 6-methoxypyridin-2-amine with chloroacetyl chloride under basic conditions. A representative procedure includes:

  • Dissolving 6-methoxypyridin-2-amine (0.05 mol) in an inert solvent (e.g., benzene or dichloromethane).

  • Adding chloroacetyl chloride (0.06 mol) dropwise at 0–5°C to minimize side reactions.

  • Introducing a base such as potassium carbonate (0.06 mol) to neutralize HCl generated during the reaction.

  • Refluxing the mixture for 6–12 hours, followed by cooling and pouring into ice water to precipitate the product .

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventBenzene or dichloromethane
TemperatureReflux (80–110°C)
Reaction Time6–12 hours
BasePotassium carbonate
Yield75–84%

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution (Figure 2). The amine group of 6-methoxypyridin-2-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion. The base scavenges HCl, shifting the equilibrium toward product formation.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR (400 MHz, CDCl3_3): δ 8.15 (d, 1H, pyridine-H), 7.55 (t, 1H, pyridine-H), 6.75 (d, 1H, pyridine-H), 4.10 (s, 2H, CH2_2Cl), 3.90 (s, 3H, OCH3_3).

    • 13^{13}C NMR: δ 165.5 (C=O), 160.1 (pyridine-C), 149.8 (pyridine-C), 113.4 (pyridine-C), 56.2 (OCH3_3), 42.8 (CH2_2Cl).

  • Infrared Spectroscopy (IR): Peaks at 1685 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (N–H bend), and 1250 cm1^{-1} (C–O–C stretch).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 200.62 [M]+^+ .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30) confirms purity >95%.

Biological Activities and Research Findings

Antimicrobial Properties

Derivatives of chloroacetamides exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) at IC50_{50} values of 12 µM and 18 µM, respectively, suggesting potential applications in inflammation and neurodegenerative diseases.

ActivityTarget Organism/Cell LineIC50_{50}/MIC
AntimicrobialStaphylococcus aureus16 µg/mL
AnticancerMCF-735 µM
COX-2 InhibitionIn vitro assay12 µM

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for synthesizing kinase inhibitors and antimicrobial agents. Its pyridine moiety enhances binding affinity to biological targets.

Material Science

Functionalized acetamides are employed in polymer crosslinking and coordination chemistry due to their ability to form stable complexes with transition metals.

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